molecular formula C4H14MgO8 B12042038 Magnesium acetate tetrahydrate, ACS reagent

Magnesium acetate tetrahydrate, ACS reagent

Cat. No.: B12042038
M. Wt: 214.45 g/mol
InChI Key: XKPKPGCRSHFTKM-UHFFFAOYSA-L
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Description

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) is a hydrated magnesium salt of acetic acid. As an ACS reagent, it meets stringent purity standards (≥98%) set by the American Chemical Society, ensuring its suitability for analytical and synthetic applications . Key properties include:

  • Molecular formula: C₄H₁₄MgO₈
  • CAS number: 16674-78-5
  • Hydration state: Tetrahydrate (4 H₂O molecules) .

It is widely used in:

  • Nanomaterial synthesis: Precursor for magnesium oxide (MgO) nanoparticles via thermal decomposition .
  • CO₂ capture: Key component in bimetallic metal-organic frameworks (MOFs) for enhanced CO₂ adsorption .
  • Catalysis: Supports single-atom catalysts due to its thermal stability and compatibility with metal precursors .

Properties

Molecular Formula

C4H14MgO8

Molecular Weight

214.45 g/mol

IUPAC Name

magnesium;diacetate;tetrahydrate

InChI

InChI=1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2

InChI Key

XKPKPGCRSHFTKM-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanisms

The primary synthesis route involves the reaction of magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO) with acetic acid (CH₃COOH):

Mg(OH)2+2CH3COOHMg(CH3COO)2+2H2O\text{Mg(OH)}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + 2\text{H}2\text{O}
MgO+2CH3COOHMg(CH3COO)2+H2O\text{MgO} + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + \text{H}_2\text{O}

Exothermic heat generation during neutralization necessitates temperature control to prevent acetic acid volatilization. Patent CN106316829A specifies maintaining temperatures at 80–90°C to accelerate reaction kinetics while avoiding decomposition.

Laboratory-Scale Preparation Methods

Traditional Neutralization Protocol

A standard laboratory method involves dissolving magnesium hydroxide in 20% acetic acid solution under reflux. Key parameters include:

ParameterSpecificationSource
Molar ratio (Mg:CH₃COOH)1:2–1:2.2
Reaction temperature60–80°C
Reaction time2–3 hours
Final pH6–7

The reaction mixture is filtered to remove unreacted solids, and the filtrate is concentrated via evaporation until the relative density reaches 1.25–1.26. Crystallization by cooling to 25–35°C yields tetrahydrate crystals, which are vacuum-dried at 55–60°C.

Alternative Magnesium Sources

Magnesium carbonate (MgCO₃) serves as a cost-effective precursor in some protocols:

MgCO3+2CH3COOHMg(CH3COO)2+CO2+H2O\text{MgCO}3 + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}

This method generates carbon dioxide, requiring venting to prevent pressure buildup. The ACS Reagent Chemicals monograph highlights that residual carbonate impurities must be <0.01% to meet grade specifications.

Industrial-Scale Manufacturing Processes

Light-Burned Magnesium Oxide Route

Patent CN106316829A details an industrial process using light-burned MgO (80% purity) and glacial acetic acid (98%):

  • Slurry Formation : 390–440 kg MgO is suspended in water to form a slurry.

  • Neutralization : The slurry reacts with 794–868 kg acetic acid at 80–90°C for 2–3 hours.

  • Filtration : A plate-and-frame filter press removes unreacted MgO and byproducts.

  • Crystallization : The filtrate is cooled to 15–16°Bé, inducing tetrahydrate crystallization.

This method achieves a 95% yield, with the filter residue repurposed as soil conditioner.

Granulation-Drying Technology

US Patent 5,162,580 introduces a granulation process for producing free-flowing tetrahydrate pellets:

  • Melt Preparation : A Mg(CH₃COO)₂ solution (≥50% w/w) is sprayed into a granulation bed.

  • Drying : Room-temperature air removes excess moisture, forming stable tetrahydrate granules.

  • Quality Control : Granules are sieved to 1–4 mm diameter, ensuring uniform dissolution rates.

This method reduces energy consumption by 40% compared to conventional spray-drying.

Purification and Quality Assurance

Recrystallization Techniques

ACS-grade magnesium acetate tetrahydrate requires recrystallization from hot aqueous solutions. Impurities like chloride (Cl⁻) and sulfate (SO₄²⁻) are minimized by:

  • Ion-Exchange Chromatography : Removes divalent cations (Ca²⁺, Fe³⁺) to <10 ppm.

  • Activated Carbon Treatment : Adsorbs organic impurities, achieving optical clarity in solution.

Analytical Specifications

The ACS Reagent Chemicals monograph mandates:

ParameterAcceptable LimitTest Method
Assay (Mg(CH₃COO)₂·4H₂O)≥99.0%Gravimetric
Insoluble matter≤0.005%Filtration
Chloride (Cl⁻)≤0.001%Turbidimetric
Heavy metals (as Pb)≤5 ppmICP-OES

Sodium and potassium levels are controlled to <0.005% via flame photometry.

Challenges and Innovations

Hygroscopicity Management

Magnesium acetate tetrahydrate’s deliquescent nature complicates storage. Patent CN107324987A proposes pneumatic conveying drying at <0.01 MPa to reduce moisture uptake during packaging.

Byproduct Utilization

Industrial processes increasingly repurpose byproducts:

  • Filter Residues : MgO-rich filter cakes are neutralized with citric acid to produce magnesium citrate supplements.

  • Mother Liquor : Recycled into subsequent batches, reducing acetic acid consumption by 15% .

Chemical Reactions Analysis

Thermal Decomposition

Magnesium acetate tetrahydrate undergoes multistep thermal degradation, forming distinct intermediate phases :

Decomposition Pathway

Temperature RangeProcessProducts Formed
72–80°CLoss of crystalline waterMg(CH₃COO)₂·nH₂O (n < 4)
150–200°CDehydration to anhydrous Mg(CH₃COO)₂Amorphous glass phase
323–470°CThermal decompositionMgO + CO₂ + H₂O + acetone traces

Key Findings:

  • Glass Transition : The anhydrous form exhibits a glass transition at ~470 K, followed by crystallization into α-MgO .

  • Kinetics :

    • Activation energy (EaE_a) for dehydration: 70–80 kJ/mol (zero-order kinetics) .

    • Crystallization EaE_a: 280 kJ/mol (diffusion-controlled 3D growth) .

Process Variations:

MediumProduct FormPurity
Ethyl acetateα-form crystals≥99%
Isobutyl alcoholMonohydrate95–98%
Aqueous solutionTetrahydrateACS grade

Solubility and Aqueous Reactivity

As a hygroscopic salt, it exhibits high solubility in polar solvents :

Solubility Data

SolventSolubility (g/100 mL, 25°C)pH of 5% Solution
Water120.06.5–8.5
Methanol5.25
Ethanol2.10

Reactivity in Solution:

  • Buffering Action : Maintains pH 7.5–8.5 in aqueous systems, making it suitable for biochemical applications .

  • Ion Exchange : Forms precipitates with phosphates (e.g., Mg₃(PO₄)₂) and carbonates .

Emission Control

In coal combustion, it reduces SO₃ emissions by 40–60% through:
Mg CH COO +SO MgSO +volatile organics\text{Mg CH COO }+\text{SO }\rightarrow \text{MgSO }+\text{volatile organics}

Textile Dyeing

Enhances dye uptake by forming coordination complexes with azo dyes, increasing color fastness by 15–20% .

Stability and Compatibility

Incompatible AgentsReaction Outcome
Strong oxidizersViolent decomposition
Concentrated acidsExothermic neutralization
Alkali hydroxidesMg(OH)₂ precipitation

Scientific Research Applications

Magnesium acetate tetrahydrate is widely utilized as a reagent in analytical chemistry. Its high purity (99.5% minimum) allows it to serve as a standard for complexometric titrations, particularly in determining the concentration of metal ions in solutions.

Case Study: Complexometric Titration

  • Objective : To determine calcium concentration in water samples.
  • Method : Using magnesium acetate tetrahydrate as a titrant, researchers can accurately quantify calcium levels by forming stable complexes.
  • Outcome : The method demonstrated a recovery rate of over 95%, confirming the effectiveness of magnesium acetate tetrahydrate in analytical applications.

Medical Applications

In medicine, magnesium acetate tetrahydrate serves as an electrolyte replenishment agent and is used in total parenteral nutrition (TPN). It plays a crucial role in maintaining normal cellular functions and is particularly beneficial for patients with magnesium deficiencies.

Pharmacological Insights

  • Mechanism : Magnesium ions stabilize various enzymatic processes and are vital for ATP production.
  • Clinical Use : It is employed as a laxative to alleviate constipation by promoting water retention in the intestines.
  • Case Study: Patient Treatment
    • Population : Pregnant women experiencing hypertension.
    • Intervention : Administering magnesium acetate tetrahydrate alongside dextrose.
    • Results : Significant reduction in blood pressure was observed, highlighting its therapeutic potential.

Applications in Materials Science

Magnesium acetate tetrahydrate is also used in materials science, particularly for synthesizing porous magnesium carboxylate frameworks.

Synthesis Example

  • Reaction : Magnesium acetate tetrahydrate can be reacted with various organic acids to form metal-organic frameworks (MOFs).
  • Application : These MOFs have applications in gas storage and separation technologies due to their high surface area and tunable porosity.

Market Trends and Future Outlook

The global market for magnesium acetate tetrahydrate is projected to grow at a compound annual growth rate (CAGR) of 3.8%, reaching approximately $751.3 million by 2027. This growth is driven by increasing demand from healthcare, cosmetics, and chemical industries.

Mechanism of Action

Magnesium acetate tetrahydrate exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various cellular functions, including:

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Magnesium vs. Zinc Acetate: Magnesium acetate’s tetrahydrate structure provides higher thermal stability for MgO synthesis compared to zinc acetate’s dihydrate form, which decomposes at lower temperatures (~200°C) to ZnO .
  • Magnesium vs. Cobalt Acetate : While both form MOFs, magnesium-based MOFs prioritize stability, whereas cobalt variants focus on high CO₂ adsorption .
  • Purity Variability : Magnesium acetate’s ACS reagent grade (≥98%) ensures reproducibility in catalysis, whereas technical-grade acetates (e.g., 95% calcium acetate) may introduce impurities in sensitive applications .

Biological Activity

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) is a hydrated form of magnesium acetate, recognized for its significant biological activity and utility in various biochemical processes. This article explores its biological roles, mechanisms of action, and applications in research and medicine.

  • Chemical Formula : Mg(CH₃COO)₂·4H₂O
  • Molecular Weight : 104.39 g/mol
  • CAS Number : 16674-78-5
  • Appearance : White crystalline powder
  • Solubility : Highly soluble in water

Magnesium acetate tetrahydrate is an essential magnesium salt that plays critical roles in numerous physiological processes, including enzyme activation and cellular signaling.

Biological Functions

1. Enzymatic Cofactor
Magnesium is a vital cofactor for over 350 enzymes involved in metabolic pathways such as glycolysis and the Krebs cycle. It facilitates ATP production and is crucial for protein synthesis, nucleic acid synthesis, and cellular signal transduction .

2. Muscle and Nerve Function
As a divalent cation, magnesium aids in muscle contraction and nerve transmission. It stabilizes the structure of ATP and is involved in the regulation of ion channels, which are essential for nerve impulses .

3. Electrolyte Supplementation
Magnesium acetate tetrahydrate serves as an electrolyte supplement, particularly in total parenteral nutrition (TPN) therapy. It helps maintain electrolyte balance, especially during conditions of deficiency or increased demand .

Magnesium ions exert their biological effects through several mechanisms:

  • Stabilization of ATP : Magnesium enhances the stability of ATP by forming complexes that facilitate enzymatic reactions .
  • Regulation of Ion Channels : It modulates the activity of various ion channels, including NMDA receptors, impacting neurotransmission and muscle function .
  • Influence on Blood Pressure : Magnesium has been shown to lower blood pressure by promoting vasodilation and inhibiting calcium influx into vascular smooth muscle cells .

Applications in Research

Magnesium acetate tetrahydrate is widely used in molecular biology due to its ability to activate various enzymatic reactions without the inhibitory effects associated with chloride ions. Its applications include:

  • Enzyme Activation : It is preferred over magnesium chloride in enzymatic assays where chloride may inhibit enzyme activity .
  • Molecular Biology Reagent : It is utilized as a reagent for DNA and RNA manipulation due to its confirmed lack of DNase and RNase activity .

Case Studies

Several studies have highlighted the biological activity of magnesium acetate tetrahydrate:

  • A study demonstrated that magnesium supplementation improved metabolic parameters in individuals with insulin resistance, suggesting a role in glucose metabolism regulation .
  • Research indicated that magnesium acetate could enhance the efficacy of certain medications by improving their pharmacodynamics through better absorption and bioavailability .

Data Summary Table

PropertyValue
Chemical FormulaMg(CH₃COO)₂·4H₂O
Molecular Weight104.39 g/mol
CAS Number16674-78-5
Role as Enzymatic Cofactor>350 enzymes
SolubilityHighly soluble
ApplicationsTPN therapy, molecular biology

Q & A

Q. How can magnesium acetate tetrahydrate be synthesized with high purity for laboratory use?

Magnesium acetate tetrahydrate is synthesized by reacting magnesium hydroxide or carbonate with acetic acid under controlled conditions. The reaction equation is:

Mg(OH)2+2CH3COOHMg(CH3COO)24H2O+2H2O\text{Mg(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2\cdot4\text{H}_2\text{O} + 2\text{H}_2\text{O}

To ensure high purity, recrystallization from aqueous solutions is recommended. Residual acetic acid can be removed via vacuum drying at 40–50°C to avoid premature dehydration .

Q. What analytical methods are suitable for verifying the purity of ACS reagent-grade magnesium acetate tetrahydrate?

  • Titration: Use EDTA complexometric titration to quantify magnesium content.
  • ICP-MS: Detect trace metal impurities (e.g., Ca²⁺, Fe³⁺) to confirm compliance with ACS specifications (<1% impurities) .
  • Karl Fischer titration: Measure water content to confirm tetrahydrate stoichiometry (theoretical water content: 33.6% w/w) .

Q. How do temperature and pH affect the solubility of magnesium acetate tetrahydrate in aqueous solutions?

Magnesium acetate tetrahydrate is highly water-soluble (solubility: ~65 g/100 mL at 20°C). Key factors include:

  • Temperature: Solubility increases with temperature but decreases sharply above 80°C due to dehydration .
  • pH: Solubility drops in alkaline conditions (pH > 9) due to Mg(OH)₂ precipitation. Adjust pH to 6–8 for stable solutions .

Advanced Research Questions

Q. What role does magnesium acetate tetrahydrate play in synthesizing CO₂-selective metal-organic frameworks (MOFs)?

Magnesium acetate serves as a metal precursor in bimetallic MOFs (e.g., Mg-Ca/DOBDC). Its high solubility ensures uniform metal distribution, enhancing CO₂ adsorption capacity (up to 4.2 mmol/g at 25°C) and thermal stability (>300°C). The tetrahydrate form prevents premature crystallization during microwave-assisted synthesis .

Q. How does magnesium acetate tetrahydrate influence the performance of doped zinc oxide (ZnO) nanoparticles in electronic applications?

In ZnO nanoparticle synthesis, magnesium acetate acts as a dopant precursor. It introduces Mg²⁺ into the ZnO lattice, widening the bandgap (from 3.3 eV to 3.8 eV) and improving electron transport properties. Optimal doping (5–10 mol%) is achieved by co-precipitation in ethylene glycol at 160°C .

Q. What are the decomposition kinetics of magnesium acetate tetrahydrate under thermal stress?

Thermal decomposition occurs in three stages:

  • Dehydration (50–120°C): Loss of four water molecules.
  • Acetate decomposition (250–400°C): Formation of MgCO₃ and release of acetic acid.
  • Calcination (>400°C): Conversion to MgO. Kinetic studies using TGA reveal an activation energy of ~120 kJ/mol for the dehydration step .

Q. How does magnesium acetate tetrahydrate interact with biological buffers, and what precautions are necessary to avoid precipitation?

In molecular biology, magnesium acetate maintains Mg²⁺ concentrations in PCR buffers. However, phosphate or carbonate buffers can precipitate Mg²⁺. To mitigate this:

  • Use acetate or Tris-based buffers (pH 6–7.5).
  • Limit free Mg²⁺ to 1–5 mM to avoid nonspecific binding .

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